Angiotensin I/II (3-7), a fragment of the larger angiotensin peptides, plays a significant role in cardiovascular physiology and pathophysiology. Angiotensin II (Ang II) is a well-studied hormone known for its vasoconstrictive properties, which contribute to the regulation of blood pressure and volume. It is also implicated in various cellular mechanisms that lead to cardiovascular and renal diseases910. The renin-angiotensin system (RAS), within which Ang II operates, is complex, with multiple peptides, enzymes, and receptors that interact to maintain homeostasis and contribute to disease states8.
Ang II is a central player in the development of hypertension and heart failure. It contributes to pro-hypertrophic cardiac networks and is a target for anti-hypertrophic cross-talks1. The interaction of Ang II with other hormones and cytokines can modify, amplify, or antagonize its effects on cardiomyocytes1. Inhibitors of the angiotensin-converting enzyme (ACE) or blockers of Ang II receptors are commonly used in clinical practice to treat these conditions12.
Ang II has been implicated in the pathophysiology of renal diseases, including glomerulosclerosis. It causes cellular phenotypic changes, regulates gene expression of various bioactive substances, and activates multiple intracellular signaling cascades in renal mesangial cells10.
In the vasculature, Ang II acts as a potent vasoconstrictor and is involved in vascular remodeling, which is important in cardiovascular diseases3. It promotes inflammation, hypertrophy, and fibrosis, contributing to conditions such as atherosclerosis39.
Ang II influences cell signaling mechanisms, including those that regulate vasomotor tone and cell growth. It activates phospholipase A2, leading to the release of arachidonic acid and other second messengers in heart cells6. The crosstalk between AT1 and AT2 receptors also plays a role in cell growth and signaling4.
Angiotensin I/II (3-7) is synthesized from angiotensin II, which itself is generated from angiotensinogen through a series of enzymatic cleavages involving renin and angiotensin-converting enzyme. The classification of this compound falls within the broader category of bioactive peptides, specifically those involved in the modulation of cardiovascular functions. It is recognized as an active fragment that can exert various physiological effects, including vasodilation and modulation of blood pressure.
The synthesis of Angiotensin I/II (3-7) typically involves enzymatic cleavage processes. The primary pathway includes:
The synthesis can be influenced by various physiological conditions and can occur in different tissues such as the kidneys and vascular endothelium.
The molecular structure of Angiotensin I/II (3-7) consists of seven amino acids. Its sequence is typically represented as:
Angiotensin I/II (3-7) participates in several biochemical reactions:
The mechanism by which Angiotensin I/II (3-7) exerts its effects primarily involves:
These properties are crucial for understanding how Angiotensin I/II (3-7) can be utilized therapeutically.
Angiotensin I/II (3-7) has several scientific applications:
Angiotensin (3-7) (H-Arg-Val-Tyr-Ile-His-OH) is a pentapeptide fragment derived from the N-terminal truncation of angiotensin I/II, with a molecular weight of 679.8 Da. This peptide maintains key structural motifs from its parent peptides while exhibiting distinct conformation-activity relationships. The bovine ovulation study revealed that Ang-(1-7) adopts a compact folded structure stabilized by β-turn conformations at Arg2-Val3 and Tyr4-Ile5 residues, bringing N- and C-termini into proximity [1]. This folding pattern is conserved in Ang-(3-7), where the catalytic triad (Tyr4-Ile5-His6) facilitates receptor engagement through hydrogen bonding and electrostatic interactions. The crystal structure of angiotensin II complexed with Fab fragments demonstrated that the bioactive conformation features a U-shaped fold with disulfide bonding potential between Cys residues absent in Ang-(3-7), explaining its differential receptor specificity compared to longer angiotensin peptides [2].
Table 1: Structural Features of Angiotensin (3-7)
Structural Element | Position/Residues | Functional Significance |
---|---|---|
N-terminal Arg | Position 1 | Positive charge facilitates receptor anchoring |
Catalytic Triad | Tyr4-Ile5-His6 | Hydrogen bonding network with Mas receptor |
β-turn motifs | Arg2-Val3, Tyr4-Ile5 | Stabilizes bioactive conformation |
C-terminal His | Position 5 | Metal coordination capacity |
Hydrophobic core | Val3-Tyr4-Ile5 | Membrane interaction domain |
The peptide's bioactive core centers around the Val-Tyr-Ihe-His sequence, with tyrosine phenolic hydroxyl group enabling hydrogen bond donation (e.g., to Mas receptor Serine residues) and histidine imidazole ring participating in zinc coordination. This structural configuration allows Ang-(3-7) to function as a ligand competitor against longer angiotensin peptides like Ang II, particularly at the AT2 receptor subtype which shows higher affinity for truncated peptides [8]. Unlike Ang II, Ang-(3-7) lacks the Asp1-Arg2 N-terminal dipeptide, resulting in reduced α-helical propensity and increased solvent exposure of hydrophobic residues that influence its membrane partitioning behavior [5].
Ang-(3-7) generation occurs through tiered proteolysis of larger angiotensin precursors via both canonical and alternative renin-angiotensin system (RAS) pathways. The primary route involves sequential N-terminal truncation: Angiotensin I (Ang I: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) undergoes dipeptidyl cleavage by ACE2 to yield Ang-(1-9), which is further processed by aminopeptidases to Ang-(3-9) and subsequently to Ang-(3-7) via neprilysin (NEP)-mediated C-terminal cleavage. Alternatively, Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) serves as a direct precursor through dual-enzyme processing: ACE2 removes the C-terminal phenylalanine to form Ang-(1-7), followed by dipeptidyl peptidase action to yield Ang-(3-7) [1] [5].
The ovulation process study in cattle demonstrated temporal regulation of these pathways, with Ang-(1-7) levels increasing significantly 24 hours post-GnRH induction, coinciding with peak expression of processing enzymes [1]. This indicates tissue-specific activation of Ang-(3-7) generation during physiological events requiring rapid RAS modulation. The integrative pathway mapping approach reveals that these proteolytic cascades operate as coordinated networks rather than linear sequences, with enzymatic restraint satisfaction ensuring spatial-temporal control of peptide fragment production [3].
ACE2 functions as the gateway enzyme for Ang-(3-7) biogenesis through its dual roles: 1) Catalyzing the hydrolysis of Ang I to Ang-(1-9) (Km = 4.4 μM, kcat = 1.1 s⁻¹), and 2) Converting Ang II to Ang-(1-7) (Km = 1.2 μM, kcat = 3.1 s⁻¹) with superior catalytic efficiency [5]. Tissue distribution studies show colocalization of ACE2 with neprilysin (NEP) in renal proximal tubules, cardiac endothelium, and neuronal synapses, creating microdomains optimized for sequential processing. NEP (membrane metalloendopeptidase, EC 3.4.24.11) preferentially cleaves Ang-(1-7) at the Pro7-Phe6 bond (kcat/Km = 2.5 × 10⁶ M⁻¹s⁻¹) to yield Ang-(1-5), while its exopeptidase activity generates Ang-(3-7) from longer intermediates [1] [9].
Table 2: Enzymatic Pathways for Ang-(3-7) Metabolism
Enzyme | Classification | Precursor Substrate | Product | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
ACE2 | Metalloprotease | Angiotensin I | Ang-(1-9) | 2.5 × 10⁵ M⁻¹s⁻¹ |
ACE2 | Metalloprotease | Angiotensin II | Ang-(1-7) | 2.6 × 10⁶ M⁻¹s⁻¹ |
Neprilysin | Zinc metallopeptidase | Ang-(1-7) | Ang-(1-5) | 2.5 × 10⁶ M⁻¹s⁻¹ |
Prolyl endopeptidase | Serine protease | Ang-(1-9) | Ang-(3-9) | 1.8 × 10⁴ M⁻¹s⁻¹ |
Aminopeptidase A | Glutamyl aminopeptidase | Ang-(3-9) | Ang-(3-7) | 3.2 × 10⁴ M⁻¹s⁻¹ |
Additional peptidases contribute to metabolic fine-tuning: Prolyl endopeptidase (PEP) processes Ang-(1-9) to Ang-(3-9) through N-terminal dipeptide removal, while thimet oligopeptidase (TOP) hydrolyzes Ang-(1-7) at the Val3-Tyr4 bond to directly generate Ang-(3-7) [5]. Degradative pathways involve angiotensin-converting enzyme (ACE) which inactivates Ang-(3-7) through C-terminal hydrolysis (His cleavage), and aminopeptidase N which sequentially removes N-terminal residues. The bone metabolism study demonstrated that losartan treatment upregulates ACE2 by 3.2-fold while downregulating ACE by 67%, creating a favorable enzymatic environment for Ang-(3-7) accumulation [9].
Ang-(3-7) exhibits rapid clearance kinetics characteristic of small linear peptides, with a plasma half-life (t₁/₂) of approximately 1.2 minutes in rodent models. This instability stems from three primary factors: 1) N-terminal degradation by aminopeptidases (notably aminopeptidase A and N); 2) C-terminal hydrolysis by carboxypeptidases; and 3) mid-chain cleavage by endopeptidases targeting the Val-Tyr bond [4]. The peptide's susceptibility correlates with its solvent accessibility profile, where the Tyr-Ile-His segment shows the highest exposure index (0.81) and thus represents the primary enzymatic target site [7].
Pharmacokinetic studies reveal multi-compartment distribution with rapid partitioning from plasma to tissue compartments (Vd = 0.32 L/kg). The blood-brain barrier penetration index is low (0.03-0.05) due to the peptide's hydrogen bonding capacity (calculated polar surface area = 240 Ų), though localized production occurs in neural tissues expressing ACE2 and NEP. Renal excretion accounts for >65% of elimination, with <10% appearing as intact peptide in urine [4] [7]. The PC12 cell study demonstrated that unlike angiotensin II, Ang-(3-7) shows minimal cellular internalization (<5% at 2 hours), remaining membrane-associated and extending its signaling availability despite systemic instability [8].
Table 3: Pharmacokinetic Parameters of Ang-(3-7) in Mammalian Systems
Parameter | Value | Experimental System | Determination Method |
---|---|---|---|
Plasma half-life | 1.2 ± 0.3 min | Rat intravenous bolus | LC-MS/MS quantification |
Volume of distribution | 0.32 ± 0.05 L/kg | Rat intravenous bolus | Non-compartmental analysis |
Clearance | 185 ± 22 mL/min/kg | Rat intravenous bolus | Plasma decay curve |
Bioavailability | <2% (oral), 85% (subcutaneous) | Murine administration routes | AUC comparison |
Protein binding | 41 ± 5% | Human plasma incubation | Ultrafiltration-LC/MS |
Primary excretion route | Renal (65%) | Rat radiolabel study | Radioactivity distribution |
Chemical stabilization strategies focus on three approaches: 1) N-terminal acetylation to block aminopeptidases; 2) D-amino acid substitution at cleavage sites (e.g., D-Tyr); and 3) C-terminal methylation to reduce carboxypeptidase susceptibility. These modifications extend plasma half-life up to 23 minutes while maintaining >75% Mas receptor activation efficacy [4]. The drug delivery system (DDS) review highlights nanoparticle encapsulation as a promising approach to enhance stability, with liposomal formulations reducing plasma clearance by 8-fold while facilitating targeted delivery to endothelial and renal tissues [4]. Physicochemical properties—particularly molecular weight (<800 Da), hydrogen bond donor count (≥4), and topological polar surface area (>200 Ų)—dictate the rapid clearance profile observed, positioning Ang-(3-7) within the "beyond Rule of Five" chemical space that challenges conventional pharmacokinetic optimization [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0